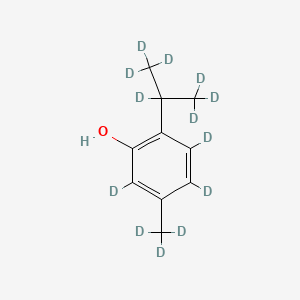
Methyl 2-Methyl-3-(methylsulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 2-methoxy-5-(methylsulfonyl)benzoate” was synthesized from salicylic acid as a precursor, which generally consisted of four reactive steps: etherification, sulfonyl chloride, amine, and lipid .Wissenschaftliche Forschungsanwendungen
1. Alkaline Hydrolysis of Methyl Benzoate and Phenyl Acetate
- Summary of Application: This compound is used in the study of the effect of 2-Methylsulfonyl, 2-Methylsulfinyl and 2-Methylsulfanyl Substituents on the Alkaline Hydrolysis of Methyl Benzoate and Phenyl Acetate .
- Methods of Application: The study involved measuring rate coefficients for the alkaline hydrolysis of methyl 2-methylsulfonyl-, 2-methylsulfinyl- and 2-methylsulfanyl-benzoates and 2-methylsulfonyl-, 2-methylsulfinyl- and 2-methylsulfanyl-phenyl acetates, as well as of the parent esters, in 30% (v/v) 1,4-dioxane–water at several temperatures .
- Results or Outcomes: The relative rates of hydrolysis and the activation parameters indicate the importance of both polar and steric effects .
2. Bioactive Precursor in Organic Synthesis
- Summary of Application: Methyl-2-formyl benzoate, a similar compound to Methyl 2-Methyl-3-(methylsulfonyl)benzoate, is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves organic synthesis of compounds .
- Results or Outcomes: The outcomes include a variety of pharmacological activities, such as antifungal and antihypertensive effects .
3. Chemical Structure Analysis
- Summary of Application: The compound “Methyl 3-(methylsulfonyl)benzoate” is listed in chemical databases, indicating its relevance in chemical structure analysis and potentially in the synthesis of other compounds .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the study of the compound’s chemical structure .
- Results or Outcomes: The outcomes include a better understanding of the compound’s chemical structure and potential uses .
4. Reactions of Carbonyl Compounds
- Summary of Application: This compound is used in the study of the reactions of carbonyl compounds in basic solutions .
- Methods of Application: The study involved measuring rate coefficients for the alkaline hydrolysis of various esters, including those with 2-methylsulfonyl, 2-methylsulfinyl, and 2-methylsulfanyl substituents .
- Results or Outcomes: The relative rates of hydrolysis and the activation parameters indicate the importance of both polar and steric effects .
5. Chemical Structure Analysis
- Summary of Application: The compound “Methyl 3-(methylsulfonyl)benzoate” is listed in chemical databases, indicating its relevance in chemical structure analysis and potentially in the synthesis of other compounds .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the study of the compound’s chemical structure .
- Results or Outcomes: The outcomes include a better understanding of the compound’s chemical structure and potential uses .
6. Reactions of Carbonyl Compounds
- Summary of Application: This compound is used in the study of the reactions of carbonyl compounds in basic solutions .
- Methods of Application: The study involved measuring rate coefficients for the alkaline hydrolysis of various esters, including those with 2-methylsulfonyl, 2-methylsulfinyl, and 2-methylsulfanyl substituents .
- Results or Outcomes: The relative rates of hydrolysis and the activation parameters indicate the importance of both polar and steric effects .
Eigenschaften
IUPAC Name |
methyl 2-methyl-3-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7-8(10(11)14-2)5-4-6-9(7)15(3,12)13/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFQPCDSXMVFMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-Methyl-3-(methylsulfonyl)benzoate | |
CAS RN |
1256633-15-4 |
Source


|
| Record name | Methyl 2-Methyl-3-(methylsulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B567689.png)



![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)








![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)